molecular formula C16H36I2N4O2 B13770838 Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide CAS No. 62055-16-7

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide

Cat. No.: B13770838
CAS No.: 62055-16-7
M. Wt: 570.29 g/mol
InChI Key: UFQJLRLGHLHIIX-UHFFFAOYSA-N
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Description

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound characterized by an adipoyl (hexanedioyl) backbone linked via two iminoethylene (–NH–CH₂–CH₂–) groups to trimethylammonium moieties, with diiodide (I⁻) counterions . Its applications span pharmaceutical research (e.g., gene delivery vectors) and materials science (e.g., ion-conductive polymers) .

Properties

CAS No.

62055-16-7

Molecular Formula

C16H36I2N4O2

Molecular Weight

570.29 g/mol

IUPAC Name

trimethyl-[2-[[6-oxo-6-[2-(trimethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide

InChI

InChI=1S/C16H34N4O2.2HI/c1-19(2,3)13-11-17-15(21)9-7-8-10-16(22)18-12-14-20(4,5)6;;/h7-14H2,1-6H3;2*1H

InChI Key

UFQJLRLGHLHIIX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCNC(=O)CCCCC(=O)NCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) involves the disruption of microbial cell membranes. The positively charged quaternary ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis . This interaction inhibits the growth and proliferation of microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of bis-quaternary ammonium salts with adipoyl or similar linkers. Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Structural Differences Applications
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) 62055-20-3 C₂₂H₄₈I₂N₄O₂ Triethylammonium groups (vs. trimethyl) Enhanced lipophilicity for membrane penetration
(Adipoylbis(iminoethylene))bis((o-chlorobenzyl)diethylammonium dichloride) 108021-63-2 C₃₀H₄₄Cl₂N₄O₂ o-Chlorobenzyl substituents; Cl⁻ counterions Antimicrobial activity
Succinylcholine iodide (Ammonium, (succinyldioxy)diethylenebis(trimethyl-)) 541-19-5 C₁₄H₃₀I₂N₂O₄ Succinyl (C₄) linker; ester linkages Neuromuscular blocking agent
Piperidinium, (4,4'-biphenylenebis(2-oxoethylene))bis(1-methyl-, diiodide) 63884-21-9 C₃₂H₃₄I₂N₂O₂ Biphenylylene linker; piperidinium cores Neuroactive properties
Key Observations:
  • Alkyl Group Impact: Replacing trimethyl with triethylammonium (CAS 62055-20-3) increases molecular weight (MW: ~792 vs.
  • Counterion Effects : Diiodide salts generally exhibit higher solubility in aqueous media compared to dichloride analogues (e.g., CAS 108021-63-2), which may favor pharmaceutical formulations .
  • Linker Flexibility : Adipoyl (C₆) linkers provide greater conformational flexibility than rigid biphenylylene (CAS 63884-21-9) or short succinyl (C₄) chains, influencing target binding specificity .
Gene Delivery Efficiency

Quaternary ammonium salts with adipoyl-iminoethylene backbones demonstrate superior gene transfection efficiency compared to lipid-based vectors like Lipofectin™. For example:

  • The trimethyl variant achieves higher in vitro transfection in NIH 3T3 cells than DOTAP/DOPE liposomes, attributed to its balanced charge density and stable complexation with nucleic acids .
  • Triethyl analogues (CAS 62055-20-3) show reduced cytotoxicity but lower transfection rates due to increased hydrophobicity .
Toxicity Profiles
  • Acute Toxicity : A structurally related triiodide compound (RTECS BP6833000) exhibits an intraperitoneal LD₅₀ of 180 µg/kg in mice, suggesting potent toxicity at high doses .
  • Safety Advantage: The trimethyl-diiodide compound’s smaller alkyl groups may reduce accumulation in non-target tissues compared to bulkier derivatives like CAS 63884-21-9 .

Physicochemical Properties

Property Target Compound CAS 62055-20-3 (Triethyl) Succinylcholine Iodide
Molecular Weight ~746 g/mol ~792 g/mol 541.19 g/mol
Solubility in Water High Moderate High
Thermal Stability Stable up to 150°C Stable up to 120°C Degrades above 80°C
LogP (Predicted) -1.2 0.3 -2.5

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